

CCT369260 for DLBCL Research: A Technical Guide

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Compound of Interest

Compound Name: CCT369260

Cat. No.: B2406010

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CCT369260**, a novel B-cell lymphoma 6 (BCL6) degrader, for its application in Diffuse Large B-cell Lymphoma (DLBCL) research. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and includes visualizations of its signaling pathway and experimental workflows.

Core Concepts: Targeting BCL6 in DLBCL

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy where the transcriptional repressor BCL6 is a known oncogenic driver.[1] BCL6 is crucial for the formation and maintenance of germinal centers, and its deregulation in DLBCL promotes cell proliferation, survival, and inhibits DNA damage responses.[2][3] **CCT369260** is a potent and orally bioavailable small molecule that has been identified as a molecular glue-type degrader of BCL6.[3][4] Unlike traditional inhibitors that only block the protein's function, **CCT369260** induces the degradation of the BCL6 protein, offering a potentially more profound and sustained therapeutic effect.[5]

Mechanism of Action

CCT369260 functions by inducing the homopolymerization of BCL6. This process is thought to create a novel protein surface that is recognized by the E3 ubiquitin ligase SIAH1.[4] Subsequently, SIAH1 ubiquitinates the BCL6 polymer, marking it for degradation by the

proteasome. This targeted degradation of BCL6 leads to the reactivation of tumor suppressor genes and the induction of apoptosis in DLBCL cells.[6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **CCT369260** in DLBCL models.

Table 1: In Vitro Activity of **CCT369260**

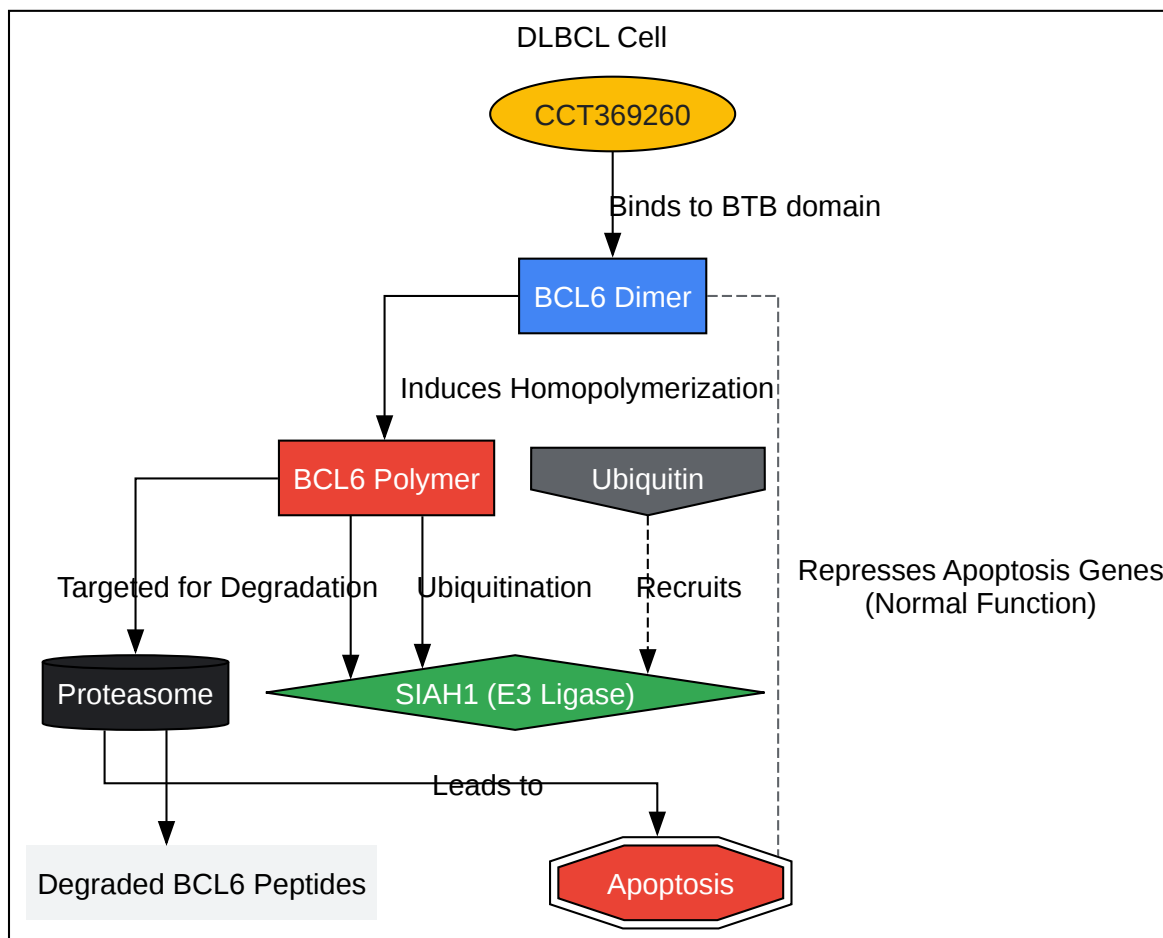
Parameter	Cell Line	Value	Reference
IC50 (BCL6 TR-FRET)	-	520 nM	[7][8]
DC50 (MSD Degradation Assay)	OCI-Ly1	49 nM	[9]
Karpas 422	62 nM	[9]	
SU-DHL-4	90 nM	[9][10]	
GI50 (Proliferation Assay)	OCI-Ly1	35 nM	[9]
Karpas 422	27 nM	[9]	
SU-DHL-4	92 nM	[9]	
OCI-Ly3 (BCL6-low)	1610 nM	[9][11]	

Table 2: In Vivo Pharmacokinetics and Efficacy of **CCT369260**

Parameter	Animal Model	Value	Reference
Oral Bioavailability	Female Balb/C mice	54%	[8][10]
Clearance (CL)	Female Balb/C mice	20 mL min ⁻¹ kg ⁻¹	[8][10]
In Vivo Dosing	OCI-Ly1 DLBCL Xenograft (SCID mice)	15 mg/kg, single oral dose	[7][8][10]
In Vivo Effect	OCI-Ly1 DLBCL Xenograft (SCID mice)	Decreased tumor BCL6 levels for up to 10 hours	[7][8][10]

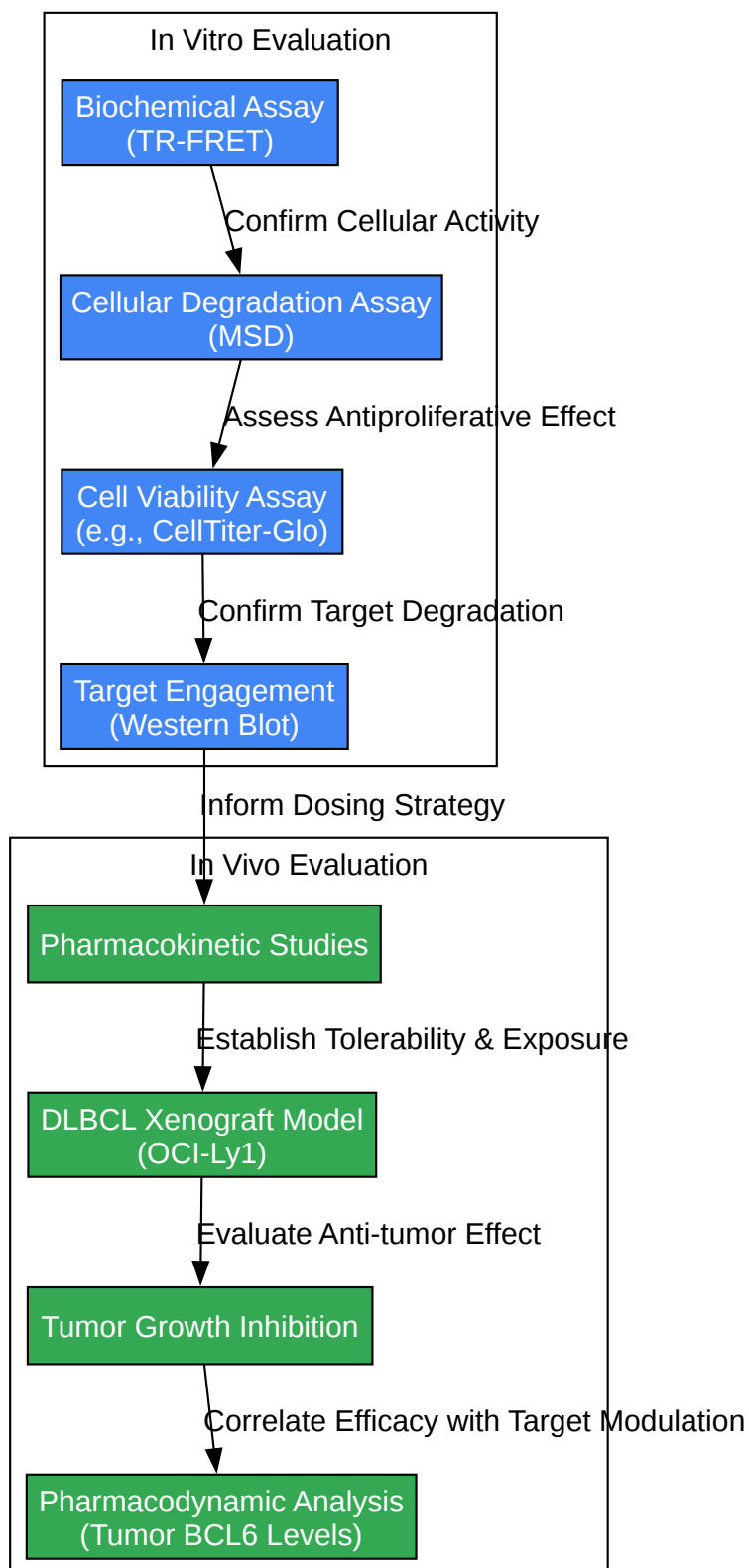
Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for evaluating **CCT369260**, the following diagrams are provided.



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CCT369260-mediated BCL6 degradation pathway.



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Preclinical evaluation workflow for a BCL6 degrader.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of **CCT369260**.

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding affinity of **CCT369260** to the BCL6 BTB domain.

Materials:

- Recombinant human BCL6 BTB domain (GST-tagged)
- Biotinylated BCL6 co-repressor peptide (e.g., from BCOR or SMRT)
- Terbium-conjugated anti-GST antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- Prepare a serial dilution of **CCT369260** in assay buffer.
- In a 384-well plate, add the **CCT369260** dilutions.
- Add a pre-mixed solution of BCL6 BTB domain and the biotinylated co-repressor peptide to each well.
- Add a pre-mixed solution of Terbium-anti-GST antibody and Streptavidin-d2 to each well.
- Incubate the plate at room temperature for 2-4 hours, protected from light.

- Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~665 nm (Acceptor).
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Meso Scale Discovery (MSD) BCL6 Degradation Assay

This electrochemiluminescence-based assay quantifies the amount of BCL6 protein degradation in cells following treatment with **CCT369260**.

Materials:

- DLBCL cell lines (e.g., OCI-Ly1, Karpas 422, SU-DHL-4)
- **CCT369260**
- MSD plates pre-coated with a capture anti-BCL6 antibody
- SULFO-TAG labeled detection anti-BCL6 antibody
- MSD Read Buffer
- Cell lysis buffer
- MSD instrument

Procedure:

- Seed DLBCL cells in a 96-well plate and treat with a serial dilution of **CCT369260** for a specified time (e.g., 4, 8, 24 hours).
- Lyse the cells and collect the protein lysates.
- Add the cell lysates to the MSD plate and incubate for 1-2 hours at room temperature with shaking.
- Wash the plate with wash buffer.

- Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.
- Wash the plate.
- Add MSD Read Buffer to each well.
- Immediately read the plate on an MSD instrument.
- Quantify the BCL6 levels relative to a standard curve and determine the DC50 (concentration at which 50% degradation is achieved).

OCI-Ly1 DLBCL Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of **CCT369260**.

Materials:

- OCI-Ly1 cells
- Female SCID or other immunocompromised mice (e.g., NOD-SCID)
- Matrigel (optional)
- **CCT369260**
- Oral gavage vehicle (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Procedure:

- Culture OCI-Ly1 cells to the desired number.
- Subcutaneously inject approximately $5-10 \times 10^6$ OCI-Ly1 cells (optionally mixed with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Prepare the **CCT369260** formulation in the oral gavage vehicle.
- Administer **CCT369260** or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 15 mg/kg, once daily).
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- At the end of the study, or for pharmacodynamic assessments, tumors can be harvested to measure BCL6 protein levels by Western blot or MSD assay.

Conclusion

CCT369260 represents a promising therapeutic strategy for DLBCL by targeting the oncogenic driver BCL6 for degradation. Its potent in vitro and in vivo activity, coupled with its oral bioavailability, make it a valuable tool for further preclinical and potentially clinical investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to evaluate and further explore the therapeutic potential of **CCT369260** and other BCL6 degraders.

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